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Abstract
This document provides detailed application notes and protocols for the use of 1-
Benzhydrylazetidin-3-ol as a key starting material in the synthesis of Baricitinib, a Janus

kinase (JAK) inhibitor. Baricitinib's structure incorporates a functionalized azetidine ring, the

synthesis of which is a critical aspect of the overall manufacturing process. 1-
Benzhydrylazetidin-3-ol serves as a protected precursor to the core azetidine scaffold,

offering a stable and efficient route to essential intermediates. This guide outlines the synthetic

pathway from 1-Benzhydrylazetidin-3-ol to the key intermediate, 2-(1-(ethylsulfonyl)azetidin-

3-ylidene)acetonitrile, and its subsequent coupling to form Baricitinib. Detailed experimental

protocols, quantitative data, and process visualizations are provided to aid researchers in the

replication and optimization of this synthetic strategy.

Introduction
Baricitinib is an orally available, selective, and reversible inhibitor of Janus kinase 1 (JAK1) and

JAK2, approved for the treatment of rheumatoid arthritis and other inflammatory conditions.[1]

[2][3] The molecular structure of Baricitinib features a 2-(1-(ethylsulfonyl)azetidin-3-

yl)acetonitrile moiety attached to a pyrazole ring, which in turn is connected to a pyrrolo[2,3-

d]pyrimidine core.[1][2][3] The synthesis of the substituted azetidine component is a pivotal part

of the overall synthesis.
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The use of 1-Benzhydrylazetidin-3-ol as a starting material provides a robust method for

constructing the azetidine ring. The benzhydryl group serves as a bulky and stable protecting

group for the azetidine nitrogen, which can be removed under specific conditions later in the

synthesis. This approach allows for the selective modification of the 3-position of the azetidine

ring.

Synthetic Pathway Overview
The synthesis of Baricitinib utilizing 1-Benzhydrylazetidin-3-ol can be conceptually divided

into two main stages:

Formation of the Key Azetidine Intermediate: This stage involves the oxidation of 1-
Benzhydrylazetidin-3-ol to the corresponding ketone, followed by a Wittig or Horner-

Wadsworth-Emmons reaction to introduce the cyanomethylene group. Subsequent

deprotection of the benzhydryl group and sulfonylation with ethanesulfonyl chloride yields the

crucial intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.

Coupling and Final Assembly: The functionalized azetidine intermediate is then coupled with

the pyrazole-pyrrolo[2,3-d]pyrimidine core through a nucleophilic addition reaction to furnish

the final Baricitinib molecule.

Experimental Protocols and Data
Stage 1: Synthesis of Key Azetidine Intermediates
1. Oxidation of 1-Benzhydrylazetidin-3-ol to 1-Benzhydrylazetidin-3-one

This step involves the oxidation of the secondary alcohol on the azetidine ring to a ketone. A

common and efficient method for this transformation is the Swern oxidation or using other

oxidizing agents like a pyridine sulfur trioxide complex.

Protocol:

To a solution of 1-benzhydrylazetidin-3-ol hydrochloride (1 equivalent) and triethylamine

(10 equivalents) in dimethylformamide, add pyridine sulfur trioxide complex (4.5

equivalents) portion-wise, maintaining the temperature below 30°C.

Stir the reaction mixture at 50°C for 30 minutes.
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Cool the reaction to room temperature and pour it into ice water.

Extract the aqueous layer with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

The crude product can be purified by silica gel column chromatography.

Quantitative Data Summary:

Reactant/Prod
uct

Molecular
Weight ( g/mol
)

Molar Ratio
Typical Yield
(%)

Reference

1-

Benzhydrylazetid

in-3-ol HCl

275.78 1.0 - [4]

Pyridine SO3

complex
159.16 4.5 - [4]

Triethylamine 101.19 10.0 - [4]

1-

Benzhydrylazetid

in-3-one

237.31 - 40-50 [4]

2. Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

This sequence involves a Horner-Wadsworth-Emmons reaction of a protected azetidin-3-one

with diethyl cyanomethylphosphonate to introduce the cyanomethylene group, followed by

deprotection of the nitrogen protecting group and reprotection with a Boc group. A more direct

green synthesis route starts from benzylamine, which is analogous to using a benzhydryl

protecting group.

Protocol (Illustrative, based on a related synthesis):
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To a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in a suitable solvent,

add diethyl cyanomethylphosphonate (1.2 equivalents) and a base such as DBU (1.5

equivalents).

Stir the reaction at room temperature until completion.

Work up the reaction by adding water and extracting with an organic solvent.

Purify the crude product by chromatography to obtain tert-butyl 3-

(cyanomethylene)azetidine-1-carboxylate.

3. Deprotection and Sulfonylation to yield 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile

The Boc-protected intermediate is deprotected and then reacted with ethanesulfonyl chloride.

Protocol:

Treat tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (1 equivalent) with hydrochloric

acid in acetonitrile.[1]

Stir the mixture at room temperature for 16 hours.[1]

Concentrate the reaction mixture under vacuum.[1]

Dissolve the resulting salt in a suitable solvent like acetonitrile and treat with a base (e.g.,

triethylamine) followed by the dropwise addition of ethanesulfonyl chloride (1.1

equivalents).

Stir the reaction at room temperature until completion.

Isolate the product, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, after an appropriate

workup and purification.

Quantitative Data Summary:
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Reactant/Prod
uct

Molecular
Weight ( g/mol
)

Molar Ratio
Typical Yield
(%)

Reference

tert-butyl 3-

(cyanomethylene

)azetidine-1-

carboxylate

194.23 1.0 - [1]

2-(1-

(ethylsulfonyl)az

etidin-3-

ylidene)acetonitri

le

198.24 - High [1][5]

Stage 2: Synthesis of Baricitinib
4. Nucleophilic Addition to form Baricitinib

The final step involves the nucleophilic addition of the pyrazole nitrogen of 4-(1H-pyrazol-4-

yl)-7H-pyrrolo[2,3-d]pyrimidine to the activated double bond of the azetidine intermediate.

Protocol:

To a suspension of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (1.2 equivalents) and

4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (1 equivalent) in anhydrous acetonitrile,

add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents) dropwise at a

temperature between 15-25°C.[6]

Stir the reaction mixture for 16-24 hours at room temperature.[6]

Quench the reaction with distilled water to precipitate the product.[6]

Stir the suspension for 30 minutes, then filter the solid.

Wash the solid with water and dry to afford Baricitinib.

Quantitative Data Summary:
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Reactant/Prod
uct

Molecular
Weight ( g/mol
)

Molar Ratio
Typical Yield
(%)

Reference

2-(1-

(ethylsulfonyl)az

etidin-3-

ylidene)acetonitri

le

198.24 1.2 - [6]

4-(1H-pyrazol-4-

yl)-7H-

pyrrolo[2,3-

d]pyrimidine

212.21 1.0 - [6]

DBU 152.24 1.2 - [6]

Baricitinib 371.42 - ~81 [6]
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Caption: Synthetic workflow for Baricitinib from 1-Benzhydrylazetidin-3-ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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